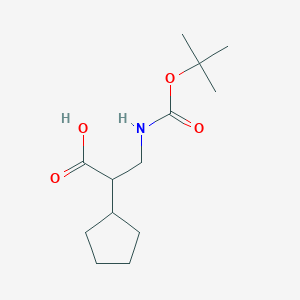

3-(tert-Butoxycarbonylamino)-2-cyclopentylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

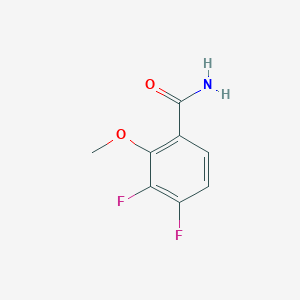

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It’s used to protect amine groups from reacting under conditions where they’re not supposed to . The Boc group can be added to an amine under mild conditions and can be removed using a strong acid .

Synthesis Analysis

The Boc group can be added to an amine using di-tert-butyl dicarbonate in the presence of a base . This reaction is commonly used in the synthesis of peptides, where the Boc group protects the amine of an amino acid while a peptide bond is formed .Molecular Structure Analysis

The Boc group consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group . This gives the Boc group a polar carbonyl group and a nonpolar tert-butyl group .Chemical Reactions Analysis

The main reactions involving the Boc group are its addition to an amine and its removal . The Boc group can be removed using a strong acid, such as trifluoroacetic acid . This reaction is commonly used in the synthesis of peptides to remove the Boc group after a peptide bond has been formed .Mecanismo De Acción

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . The Boc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions .

Mode of Action

The Boc group in 3-(tert-Butoxycarbonylamino)-2-cyclopentylpropanoic acid acts as a protective group for the amino function during peptide synthesis . It prevents unwanted side reactions by blocking the reactive amino group. The Boc group can be removed under acidic conditions when it is no longer needed, allowing the amino group to participate in subsequent reactions .

Biochemical Pathways

It’s known that boc-protected amino acids are used in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and antibiotics.

Result of Action

The primary result of the action of 3-(tert-Butoxycarbonylamino)-2-cyclopentylpropanoic acid is the successful synthesis of peptides with the desired sequence . By protecting the amino group during peptide bond formation, the Boc group helps ensure the correct sequence of amino acids in the final peptide product.

Action Environment

The action of 3-(tert-Butoxycarbonylamino)-2-cyclopentylpropanoic acid can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the solubility of Boc-protected amino acids in different solvents can impact the efficiency of peptide synthesis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-10(11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVWOPZWAMDFGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butoxycarbonylamino)-2-cyclopentylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)

![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)

![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)